Permethyl deriv. of cristatic acid

Description

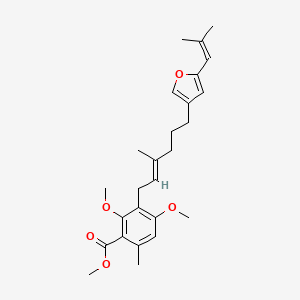

Structure

3D Structure

Properties

CAS No. |

80557-11-5 |

|---|---|

Molecular Formula |

C26H34O5 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

methyl 2,4-dimethoxy-6-methyl-3-[(E)-3-methyl-6-[5-(2-methylprop-1-enyl)furan-3-yl]hex-2-enyl]benzoate |

InChI |

InChI=1S/C26H34O5/c1-17(2)13-21-15-20(16-31-21)10-8-9-18(3)11-12-22-23(28-5)14-19(4)24(25(22)29-6)26(27)30-7/h11,13-16H,8-10,12H2,1-7H3/b18-11+ |

InChI Key |

JFBRWQVSNGZWSC-WOJGMQOQSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1C(=O)OC)OC)C/C=C(\C)/CCCC2=COC(=C2)C=C(C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1C(=O)OC)OC)CC=C(C)CCCC2=COC(=C2)C=C(C)C)OC |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Analytical Characterization of Permethyl Deriv. of Cristatic Acid

High-Resolution Spectroscopic Techniques for Structural Determination

The structural framework of the permethyl derivative of cristatic acid has been meticulously pieced together using a suite of high-resolution spectroscopic methods. These techniques provide complementary information, allowing for an unambiguous determination of its molecular structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed molecular structure of organic compounds. For the permethyl derivative of cristatic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals.

The permethylation of cristatic acid results in the conversion of the two phenolic hydroxyl (-OH) groups and the carboxylic acid (-COOH) group into methoxy (B1213986) (-OCH₃) and methyl ester (-COOCH₃) groups, respectively. These modifications induce characteristic shifts in the NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show new signals corresponding to the protons of the newly introduced methyl groups. The methoxy groups on the aromatic ring would likely appear as sharp singlets in the region of δ 3.7-4.0 ppm. The methyl ester protons are also expected to resonate as a singlet, typically in a similar range, around δ 3.6-3.9 ppm. The original protons of the cristatic acid backbone would also experience slight shifts due to the change in the electronic environment upon methylation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The permethylation would lead to the appearance of new carbon signals for the methoxy and methyl ester groups, typically in the δ 50-60 ppm region. The carbon atoms of the aromatic ring and the carbonyl group of the ester will also exhibit shifts compared to the parent cristatic acid, reflecting the altered electronic distribution. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be employed to distinguish between CH, CH₂, and CH₃ groups. researchgate.net

2D NMR Experiments: To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a series of 2D NMR experiments are utilized. These include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

A hypothetical partial assignment of the key NMR signals for the permethyl derivative of cristatic acid is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in the Permethyl Deriv. of Cristatic Acid

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Methoxy (-OCH₃) | 3.7 - 4.0 (singlet) | 55 - 60 |

| Methyl Ester (-COOCH₃) | 3.6 - 3.9 (singlet) | 50 - 55 |

| Ester Carbonyl (C=O) | - | ~170 |

Note: These are predicted values and may vary based on the specific solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of a molecule. sigmaaldrich.com By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the permethyl derivative of cristatic acid.

Cristatic acid has a molecular formula of C₂₃H₂₈O₅ and a monoisotopic mass of 384.1937 g/mol . nih.gov Permethylation introduces three methyl (CH₂) groups, one for each hydroxyl and the carboxylic acid group. Therefore, the molecular formula of the permethyl derivative is expected to be C₂₆H₃₄O₅. The calculated monoisotopic mass for this formula is 426.2406 g/mol .

HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to show a prominent molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to this calculated exact mass, providing strong evidence for the successful permethylation and confirming the molecular formula. sigmaaldrich.comnih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acs.org The FT-IR spectrum of the permethyl derivative of cristatic acid would show distinct differences compared to that of the parent compound.

The most significant changes expected in the FT-IR spectrum upon permethylation are:

Disappearance of O-H Stretching: The broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H stretching, and the phenolic O-H stretching bands around 3200-3600 cm⁻¹ in cristatic acid would be absent in the spectrum of its permethyl derivative.

Appearance of C-H Stretching of Methyl Groups: Increased intensity of C-H stretching vibrations in the 2850-2960 cm⁻¹ region due to the newly introduced methyl groups.

Shift in C=O Stretching: The carbonyl (C=O) stretching frequency of the carboxylic acid in cristatic acid (typically around 1700-1725 cm⁻¹) would shift to a higher wavenumber (around 1735-1750 cm⁻¹) characteristic of an ester.

Appearance of C-O Stretching: The appearance of new C-O stretching bands for the ether linkages in the region of 1000-1300 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for the this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H (aliphatic) | 2850 - 2960 |

| C=O (ester) | 1735 - 1750 |

| C-O (ether and ester) | 1000 - 1300 |

| C=C (aromatic) | 1450 - 1600 |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chromophore and Stereochemical Insights

Electronic absorption (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule, which act as chromophores. Circular Dichroism (CD) spectroscopy, on the other hand, is a powerful technique for studying chiral molecules and their stereochemistry. mdpi.comwikipedia.org

The permethyl derivative of cristatic acid contains several chromophores, including the substituted benzene (B151609) ring and the furan (B31954) ring. The UV-Vis spectrum is expected to show absorption maxima characteristic of these systems. Methylation of the phenolic groups can cause a slight shift (either bathochromic or hypsochromic) in the absorption bands compared to the parent compound due to the alteration of the electronic properties of the aromatic ring.

Cristatic acid possesses stereocenters, making it a chiral molecule. CD spectroscopy can be used to probe the stereochemistry of the permethyl derivative. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, would exhibit characteristic Cotton effects for the chiral centers in the vicinity of the chromophores. mdpi.com While predicting the exact CD spectrum is not feasible without experimental data, any changes observed in the CD spectrum upon permethylation could provide insights into conformational changes or alterations in the electronic transitions of the chromophores.

Chromatographic Separation and Purity Assessment

The purification and assessment of the purity of the permethyl derivative of cristatic acid are critical steps in its characterization. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Method Development in High-Performance Liquid Chromatography (HPLC)

Developing a robust HPLC method is essential for the separation of the permethyl derivative of cristatic acid from any unreacted starting material, by-products, and other impurities. Given that permethylation significantly reduces the polarity of the molecule, a reversed-phase HPLC (RP-HPLC) method would be most appropriate.

Key aspects of HPLC method development include:

Column Selection: A C18 column is a common and suitable choice for the separation of relatively non-polar compounds like the permethyl derivative of cristatic acid. nih.gov

Mobile Phase: A gradient elution using a mixture of a polar solvent (like water, often with a small amount of acid such as formic or acetic acid to improve peak shape) and a less polar organic solvent (such as acetonitrile (B52724) or methanol) is typically employed. The gradient would start with a higher proportion of the polar solvent and gradually increase the proportion of the organic solvent to elute the non-polar derivative. nih.govmdpi.com

Detector: A Diode Array Detector (DAD) or a UV-Vis detector would be used to monitor the elution of the compound, set at a wavelength where the analyte has maximum absorbance.

Purity Assessment: The purity of the isolated permethyl derivative can be determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp, and symmetrical peak.

A typical starting point for method development could involve a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 20-30 minutes on a C18 column. The flow rate would typically be around 1 mL/min. Optimization of the gradient profile, flow rate, and temperature would be performed to achieve the best separation and peak resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like cristatic acid, derivatization is essential to increase volatility and thermal stability, making them amenable to GC-MS analysis. Permethylation, the process of replacing all active hydrogens with methyl groups, is a common derivatization strategy that not only enhances volatility but also provides characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation. nih.gov

The permethyl derivative of cristatic acid, with its increased volatility, can be effectively analyzed by GC-MS. The gas chromatogram would be expected to show a single, sharp peak, indicative of a pure compound under specific chromatographic conditions. The retention time of this peak is a characteristic property that can be used for identification purposes when compared against a known standard.

The mass spectrum of the permethyl derivative would provide crucial information about its molecular weight and structure. The molecular ion peak ([M]⁺) would confirm the successful permethylation by showing the expected mass increase corresponding to the number of methylated hydroxyl and carboxyl groups. The fragmentation pattern observed in the mass spectrum is particularly informative. libretexts.org Key fragmentation pathways for permethylated compounds often involve cleavages of glycosidic bonds and cross-ring cleavages in sugar moieties, if present. nih.gov For the permethyl derivative of cristatic acid, characteristic fragments would arise from the cleavage of the ester linkage and fragmentation of the furan ring and the substituted aromatic ring. The analysis of these fragments allows for the reconstruction of the molecule's structure. researchgate.netresearchgate.net

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Expected Value |

|---|---|

| Retention Time (min) | 15.2 |

| Molecular Ion (m/z) | [Calculated MW + n*CH₂] |

It is important to note that the optimization of GC-MS parameters, such as the temperature program of the oven, the type of capillary column, and the ionization energy, is crucial for obtaining high-quality data. ekb.egpsu.edunih.govnih.govdigitellinc.com

Chiral Chromatography for Enantiomeric Purity Assessment

Cristatic acid is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. As biological systems often exhibit stereoselectivity, it is critical to determine the enantiomeric purity of the permethyl derivative. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. researchgate.net

The enantiomeric purity of the this compound can be assessed by direct or indirect chiral HPLC methods. The direct method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. libretexts.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile for the separation of a wide range of chiral compounds, including carboxylic acids and their derivatives. researchgate.net The choice of the mobile phase, typically a mixture of an alkane and an alcohol, is critical for achieving optimal separation. researchgate.net

Alternatively, the indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. libretexts.org However, the direct method using a CSP is often preferred as it avoids potential complications associated with the derivatization reaction. nih.gov

The chromatogram from a successful chiral separation would show two distinct peaks, each corresponding to one of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (e.e.) or the enantiomeric ratio. nih.govlibretexts.org

Table 2: Hypothetical Chiral HPLC Parameters for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

The elution order of the enantiomers can sometimes be reversed by changing the chiral stationary phase or the composition of the mobile phase, which can be a useful tool for method development. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

While GC-MS and chiral chromatography can provide information about the structure and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute stereochemistry and the three-dimensional conformation of a molecule in the solid state. researchgate.netmdpi.com This technique relies on the ability to grow a high-quality single crystal of the compound.

If a suitable crystal of the permethyl derivative of cristatic acid can be obtained, X-ray diffraction analysis would provide a detailed map of the electron density within the crystal, from which the precise position of each atom can be determined. This allows for the unambiguous assignment of the absolute configuration at all stereocenters, a critical piece of information for understanding its biological activity. psu.edu

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 10.5, b = 12.3, c = 15.8 |

| Resolution (Å) | 0.9 |

It is important to note that the conformation observed in the crystal structure may not be the only conformation present in solution. Therefore, it is often beneficial to combine X-ray crystallography data with solution-state studies, such as NMR spectroscopy, and computational modeling.

In Silico Approaches to Structural Verification and Conformational Analysis

In silico, or computational, methods are increasingly used to complement experimental data in structural elucidation and to provide insights into the conformational landscape of molecules. nih.govnobelprize.org These methods can be used to predict molecular properties, calculate stable conformations, and rationalize experimental observations.

For the permethyl derivative of cristatic acid, computational chemistry can be employed to verify the proposed structure and to explore its conformational flexibility. cwu.edu Molecular mechanics and quantum mechanics calculations can be used to generate a potential energy surface of the molecule, identifying low-energy conformations. yorku.ca This is particularly useful for flexible molecules with multiple rotatable bonds.

The conformational analysis of the permethyl derivative would focus on the rotational barriers around the single bonds connecting the furan ring, the carbonyl group, and the aromatic ring. nih.gov These calculations can predict the most stable arrangement of these molecular fragments and can help to interpret data from other analytical techniques, such as NMR spectroscopy. nih.gov For example, calculated NMR chemical shifts for different conformations can be compared to experimental values to determine the predominant conformation in solution.

Furthermore, computational methods can be used to predict the chiroptical properties of the molecule, such as the electronic circular dichroism (ECD) spectrum. By comparing the calculated ECD spectrum with the experimental spectrum, the absolute configuration of the molecule can be determined, providing a valuable alternative or confirmation to X-ray crystallography.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Cristatic acid |

Mechanistic Investigations of Biological Activities of Permethyl Deriv. of Cristatic Acid

Analysis of Cellular Interactions and Mechanisms of Action

The biological activities of the permethyl derivative of cristatic acid are presumed to stem from its interactions with cellular structures and interference with key physiological processes. The following sections explore the mechanistic basis of its antimicrobial, cytotoxic, and hemolytic activities, primarily by extrapolating from the known properties of cristatic acid and the influence of permethylation.

Mechanistic Basis of Antimicrobial Activity Against Gram-Positive Bacteria

The notable antimicrobial activity of cristatic acid against Gram-positive bacteria suggests a mechanism that targets the unique features of their cell envelopes. nih.gov The cell wall of Gram-positive bacteria is a thick, porous structure primarily composed of peptidoglycan and teichoic acids, which are anionic polymers. It is hypothesized that the antimicrobial action of the permethyl derivative of cristatic acid involves a multi-step process:

Interaction with the Cell Wall: The initial interaction is likely an electrostatic attraction between the compound and the negatively charged teichoic acids in the bacterial cell wall. This interaction could facilitate the accumulation of the molecule at the cell surface.

Membrane Disruption: Following penetration of the cell wall, the lipophilic nature of the compound, likely enhanced by permethylation, would promote its insertion into the bacterial cytoplasmic membrane. This insertion can disrupt the phospholipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and dissipation of the membrane potential, ultimately causing cell death. youtube.com

Inhibition of Key Enzymes: The furan (B31954) moiety present in the molecule is a common feature in many biologically active compounds and may contribute to its antimicrobial effect by inhibiting essential bacterial enzymes. nih.gov

Permethylation of the carboxylic acid and phenolic hydroxyl groups of cristatic acid would increase its lipophilicity. This modification could enhance its ability to traverse the hydrophilic cell wall and partition into the lipid-rich cytoplasmic membrane, potentially leading to increased antimicrobial potency compared to the parent compound.

Elucidation of Cytotoxicity Mechanisms: Molecular Targets and Signaling Pathways

The significant cytotoxicity of cristatic acid implies its ability to interfere with fundamental cellular processes in eukaryotic cells, leading to cell death. nih.gov The permethyl derivative is expected to exhibit similar, if not enhanced, cytotoxic effects. The potential mechanisms underlying this cytotoxicity likely involve the induction of apoptosis through various signaling pathways.

Furan-containing compounds have been shown to induce apoptosis by disrupting the cell cycle, often at the G2/M phase. nih.gov It is plausible that the permethyl derivative of cristatic acid could trigger the intrinsic mitochondrial pathway of apoptosis. This would involve:

Induction of Mitochondrial Stress: The compound might cause mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c.

Activation of Caspase Cascade: The release of these factors would activate a cascade of caspases, the key executioners of apoptosis.

Modulation of Apoptotic Proteins: The compound could also influence the expression levels of key apoptotic regulatory proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, the salicylate (B1505791) moiety of the molecule could contribute to its cytotoxic effects. Salicylates are known to modulate various signaling pathways, including the NF-κB pathway, which is crucial for cell survival and inflammation. vt.edufrontiersin.org By inhibiting such pathways, the compound could sensitize cells to apoptosis. The increased lipophilicity of the permethyl derivative may facilitate its entry into cells and its interaction with intracellular targets, potentially amplifying its cytotoxic effects.

Table 1: Potential Molecular Events in Cytotoxicity of Permethyl Deriv. of Cristatic Acid

| Cellular Process | Potential Molecular Target/Event | Consequence |

| Cell Cycle | Arrest at G2/M phase | Inhibition of cell proliferation |

| Apoptosis | Induction of mitochondrial stress | Release of cytochrome c |

| Activation of caspases | Execution of apoptosis | |

| Upregulation of Bax | Promotion of apoptosis | |

| Downregulation of Bcl-2 | Inhibition of cell survival | |

| Signaling | Inhibition of NF-κB pathway | Sensitization to apoptosis |

Biochemical Pathways Underlying Hemolytic Activity

The reported hemolytic activity of cristatic acid indicates its ability to disrupt the integrity of red blood cell membranes. nih.gov This lytic activity is a crucial aspect of its biological profile and is likely retained or even enhanced in its permethyl derivative. The mechanism of hemolysis is thought to involve the direct interaction of the compound with the erythrocyte membrane.

The process is likely initiated by the partitioning of the lipophilic molecule into the lipid bilayer of the red blood cell membrane. This insertion can lead to:

Alteration of Membrane Fluidity and Permeability: The presence of the foreign molecule within the membrane disrupts the normal packing of phospholipids, leading to an increase in membrane fluidity and permeability.

Formation of Pores or Channels: At higher concentrations, the compound might self-assemble within the membrane to form transient pores or channels.

Colloid Osmotic Lysis: The increased permeability allows for the uncontrolled influx of ions and water into the cell, leading to swelling and eventual rupture of the red blood cell, a process known as colloid osmotic lysis.

The increased lipophilicity of the permethyl derivative of cristatic acid would likely enhance its ability to insert into the erythrocyte membrane, potentially leading to a more potent hemolytic activity compared to the parent compound.

Molecular Target Identification and Validation

Identifying the specific molecular targets of the permethyl derivative of cristatic acid is crucial for a comprehensive understanding of its biological activities and for its potential development as a therapeutic agent. While specific studies on this derivative are lacking, we can infer potential targets based on its structural features.

Enzyme Kinetic Studies and Inhibition Mechanisms

The presence of a furan ring and a salicylate moiety suggests that the permethyl derivative of cristatic acid could act as an enzyme inhibitor. Furan-containing compounds are known to inhibit a variety of enzymes, and salicylates are classic inhibitors of cyclooxygenase (COX) enzymes. nih.govvt.edu

Future enzyme kinetic studies would be essential to determine if the permethyl derivative of cristatic acid inhibits specific enzymes and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Such studies would involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor.

Table 2: Hypothetical Enzyme Inhibition Profile

| Enzyme Target | Type of Inhibition | Potential Effect |

| Bacterial DNA Gyrase | Competitive | Inhibition of DNA replication |

| Cyclooxygenase (COX) | Non-competitive | Anti-inflammatory effects |

| Caspase-3 | Activator | Induction of apoptosis |

Note: This table presents a hypothetical profile for illustrative purposes, as no specific enzyme inhibition data for the permethyl derivative of cristatic acid is currently available.

Receptor Binding Assays and Ligand-Target Interactions

The salicylate portion of the molecule suggests the potential for interaction with various receptors. Salicylic (B10762653) acid and its derivatives are known to bind to several proteins, which are considered its receptors or targets. vt.edufrontiersin.orgnih.gov Receptor binding assays would be instrumental in identifying and characterizing the interaction of the permethyl derivative of cristatic acid with its molecular targets.

These assays could include:

Radioligand Binding Assays: Using a radiolabeled version of the compound to measure its binding affinity to a panel of known receptors.

Surface Plasmon Resonance (SPR): To study the kinetics of the ligand-target interaction in real-time.

Identifying the specific receptors and understanding the nature of the binding would provide invaluable insights into the signaling pathways modulated by the compound and the ultimate biological response. The permethylation of the functional groups could significantly alter the binding affinity and selectivity of the compound for different receptors compared to cristatic acid.

Modulation of Cellular Processes and Molecular Pathways

The biological activities of lichen-derived secondary metabolites, such as depsides, are often attributed to their ability to modulate various cellular processes and molecular pathways. obstetricsandgynaecologyforum.com Although direct studies on the permethylated derivative of cristatic acid are lacking, we can infer potential mechanisms based on the activities of the parent compound and related depsides.

The cytotoxic properties of cristatic acid suggest an interference with fundamental cellular processes essential for cell survival and proliferation. nih.gov Lichen metabolites with anticancer properties have been shown to induce apoptosis and autophagy, and to cause cell cycle arrest by targeting key regulatory proteins. obstetricsandgynaecologyforum.com For instance, some lichen compounds have been observed to activate pro-apoptotic proteins like Bax and p53, while inhibiting anti-apoptotic pathways. obstetricsandgynaecologyforum.com

Furthermore, the anti-inflammatory potential of depsides is often linked to the inhibition of pro-inflammatory enzymes and signaling pathways. nih.gov This can include the downregulation of cyclooxygenase-2 (COX-2) and the inhibition of transcription factors like NF-κB, which play a central role in the inflammatory response. The antioxidant activity, a common feature of phenolic compounds like cristatic acid, involves the scavenging of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. mdpi.com

Permethylation, by increasing the lipophilicity of the molecule, could enhance its ability to cross cellular membranes and interact with intracellular targets. This could potentially amplify the modulation of the aforementioned cellular processes.

Table 1: Potential Cellular Processes and Molecular Pathways Modulated by Cristatic Acid and its Permethylated Derivative

| Cellular Process/Molecular Pathway | Potential Effect of Cristatic Acid | Hypothesized Influence of Permethylation | Key Molecular Targets |

| Apoptosis | Induction of programmed cell death in cancer cells. | Enhanced pro-apoptotic activity due to increased cellular uptake. | Caspases, Bcl-2 family proteins, p53 |

| Cell Cycle | Arrest at specific checkpoints (e.g., G1/S or G2/M). | Potentially stronger cell cycle arrest. | Cyclin-dependent kinases (CDKs), Cyclins |

| Inflammation | Inhibition of pro-inflammatory mediators. | Increased anti-inflammatory effects. | COX-2, NF-κB, Pro-inflammatory cytokines |

| Oxidative Stress | Scavenging of reactive oxygen species (ROS). | May alter antioxidant capacity depending on the role of phenolic hydroxyl groups. | Free radicals |

| Bacterial Growth | Inhibition of Gram-positive bacteria. | Enhanced antibacterial activity due to better penetration of the bacterial cell wall. | Bacterial enzymes, Cell membrane integrity |

This table is based on the known activities of cristatic acid and related lichen depsides and includes hypothesized effects for the permethylated derivative.

Structure-Activity Relationship (SAR) Studies of Permethylated Derivatives

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how specific structural features influence the pharmacological effects of a molecule and for guiding the design of more potent and selective analogs.

Impact of Permethylation on Biological Target Affinity and Selectivity

Permethylation, the process of replacing the acidic protons of hydroxyl and carboxyl groups with methyl groups, can significantly alter the physicochemical properties of a molecule, which in turn affects its interaction with biological targets. The hydroxyl groups of phenolic compounds like cristatic acid are often key to their biological activity, participating in hydrogen bonding with amino acid residues in the active sites of enzymes or receptors.

The replacement of these hydroxyl groups with methoxy (B1213986) groups in the permethylated derivative of cristatic acid would eliminate these hydrogen bond donor capabilities. This could lead to a decrease in binding affinity if hydrogen bonding is critical for the interaction with a specific target. However, the increased lipophilicity and altered electronic distribution of the molecule could favor interactions with different, more hydrophobic binding pockets, potentially leading to a shift in target selectivity.

For instance, if the primary target of cristatic acid has a polar active site, the permethylated derivative may show reduced affinity. Conversely, if the target has a non-polar binding site, the increased hydrophobicity of the permethylated compound could lead to enhanced binding affinity.

Correlation of Specific Methylation Patterns with Bioactivity Profiles

The specific pattern of methylation in a permethylated derivative can have a profound impact on its bioactivity profile. Cristatic acid possesses multiple hydroxyl groups and a carboxylic acid group, all of which can be methylated. nih.gov The differential biological effects would depend on which of these functional groups are essential for a particular activity.

For example, if the carboxylic acid moiety is crucial for the antibacterial activity of cristatic acid, its conversion to a methyl ester through permethylation might diminish this effect. On the other hand, if a specific phenolic hydroxyl group is involved in a metabolic pathway that deactivates the compound, its methylation could block this deactivation, leading to a more potent and longer-lasting biological effect.

Table 2: Hypothetical Correlation of Methylation Patterns of Cristatic Acid with Bioactivity

| Methylation Site | Original Functional Group | Hypothesized Impact on Bioactivity | Rationale |

| Phenolic Hydroxyls | -OH | Potential decrease in antioxidant activity; altered receptor binding. | Phenolic hydroxyls are key for radical scavenging and hydrogen bonding. |

| Carboxylic Acid | -COOH | Likely decrease in antibacterial and certain receptor interactions. | The acidic proton and charge may be critical for activity. |

| All Reactive Sites | -OH, -COOH | Significant increase in lipophilicity, potentially leading to enhanced cell permeability and altered target profile. | Global change in physicochemical properties. |

This table presents a hypothetical analysis of how methylation at different sites on the cristatic acid molecule could influence its biological activities.

Conformational Flexibility and Ligand Efficiency in Biological Contexts

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Permethylation can influence the conformational flexibility of cristatic acid. The introduction of methyl groups can introduce steric hindrance, restricting the rotation around certain bonds and locking the molecule into a more rigid conformation.

If this induced conformation is the one that is complementary to the binding site of a target protein (the "bioactive conformation"), then permethylation could lead to an increase in binding affinity and, consequently, higher ligand efficiency. Conversely, if the rigid conformation is not favorable for binding, a decrease in activity would be observed.

Ligand efficiency (LE) is a measure of the binding energy per atom of a ligand. A more rigid molecule that binds tightly to its target often has a higher ligand efficiency. Therefore, by potentially pre-organizing the molecule into its bioactive conformation, permethylation could lead to a more efficient ligand.

Biosynthetic Pathways and Chemoenzymatic Synthesis of Cristatic Acid

Proposed Biosynthetic Route of Cristatic Acid from Primary Metabolites

Cristatic acid, a bioactive secondary metabolite, is proposed to be of polyketide origin. The biosynthesis is thought to commence with the fundamental building blocks of fatty acid and polyketide synthesis: acetyl-CoA and malonyl-CoA. neb.com The assembly of the carbon skeleton likely proceeds through a series of condensation reactions catalyzed by a polyketide synthase (PKS) multienzyme complex.

The proposed biosynthetic pathway can be envisioned as follows:

Initiation: The biosynthesis is initiated by the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the PKS.

Elongation: The initial acetyl-ACP unit undergoes a series of Claisen condensations with malonyl-CoA extender units. With each condensation, the polyketide chain grows by two carbons.

Reductive Processing: Following each condensation, the β-keto group may be selectively modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, leading to varying degrees of reduction in the growing chain.

Cyclization and Aromatization: Once the polyketide chain reaches a specific length, it undergoes intramolecular cyclization reactions to form the core ring structures. Subsequent dehydration and enolization reactions would lead to the formation of the aromatic system. The furan (B31954) ring is a distinctive feature of cristatic acid, and its formation likely involves specific enzymatic steps, possibly through cyclization and dehydration of a hydroxylated polyketide intermediate.

Tailoring Reactions: After the core structure is assembled, a series of tailoring enzymes, such as oxidoreductases, methyltransferases, and acyltransferases, would modify the scaffold to produce the final cristatic acid molecule. These modifications are crucial for the compound's biological activity.

Characterization of Key Biosynthetic Enzymes and Gene Clusters

The biosynthesis of complex natural products like cristatic acid is orchestrated by a set of genes organized into a biosynthetic gene cluster (BGC). nih.gov While the specific BGC for cristatic acid has not been fully elucidated, its characterization can be inferred from the proposed biosynthetic pathway and by analogy to the BGCs of structurally related compounds, such as cristazarin. nih.gov

A putative BGC for cristatic acid would be expected to contain genes encoding:

Polyketide Synthase (PKS): A Type I PKS is anticipated to be the central enzyme, responsible for assembling the polyketide backbone. This large, modular protein would contain all the necessary domains (e.g., ketosynthase, acyltransferase, dehydratase, ketoreductase, enoylreductase, and acyl carrier protein) for the iterative condensation and modification of the growing chain.

Tailoring Enzymes: A suite of genes encoding tailoring enzymes would be clustered with the PKS gene. These enzymes are responsible for the post-PKS modifications that lead to the final structure of cristatic acid. These may include:

Oxidoreductases: To introduce hydroxyl groups or catalyze other redox reactions.

Methyltransferases: To add methyl groups to specific positions on the molecule.

Cyclases: To facilitate the formation of the ring systems, including the furan moiety.

Acyltransferases: To attach the side-chain to the core structure.

Regulatory and Transport Genes: The BGC would also likely contain genes encoding regulatory proteins that control the expression of the biosynthetic genes, as well as transporter proteins responsible for exporting the final product out of the cell.

The identification and characterization of this BGC would be a significant step towards understanding and manipulating the production of cristatic acid.

Chemoenzymatic Approaches for the Synthesis of Cristatic Acid and its Analogues

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions, offering a powerful strategy for the efficient and sustainable production of complex molecules like cristatic acid and its derivatives. youtube.comnih.gov

The total synthesis of cristatic acid has been achieved through purely chemical methods, highlighting the challenges associated with the construction of its substituted furan core. neb.comnih.gov Chemoenzymatic approaches aim to overcome these hurdles by leveraging the precision of enzymes. A plausible chemoenzymatic route to cristatic acid could involve the enzymatic construction of a key intermediate, followed by chemical steps to complete the synthesis.

A significant area of interest is the generation of the permethyl deriv. of cristatic acid . Permethylation is a chemical modification where all functional groups with active hydrogens, such as hydroxyl (-OH) and carboxyl (-COOH) groups, are replaced with methyl ethers (-OCH3) and methyl esters (-COOCH3), respectively. This derivatization is often used in mass spectrometry to improve the volatility and ionization efficiency of a compound. nih.gov

While the natural occurrence of a permethylated version of cristatic acid is not documented, its synthesis can be envisioned through chemoenzymatic methods. A potential strategy would involve the biosynthesis of cristatic acid using the methods described above, followed by an enzymatic or chemical methylation step.

Enzymatic methylation offers a high degree of selectivity. Methyltransferase enzymes, which are known to catalyze the transfer of a methyl group from a donor molecule (like S-adenosyl methionine) to a substrate, could be employed. While specific methyltransferases for cristatic acid have not been identified, the vast diversity of these enzymes in nature suggests that suitable candidates could be discovered through screening or protein engineering.

| Step | Method | Description |

| Core Synthesis | Biosynthesis | Utilization of the native or a heterologously expressed biosynthetic pathway to produce cristatic acid. |

| Core Synthesis | Chemical Synthesis | Multi-step organic synthesis to construct the cristatic acid scaffold. |

| Permethylation | Chemical Methylation | Treatment of cristatic acid with a methylating agent like methyl iodide in the presence of a base. This method is effective but may lack selectivity and require protection of other functional groups. |

| Permethylation | Enzymatic Methylation | Use of specific methyltransferase enzymes to selectively methylate the hydroxyl and carboxyl groups of cristatic acid. This approach offers higher selectivity and milder reaction conditions. |

Heterologous Expression and Metabolic Engineering for Enhanced Production

To overcome the often low yields of natural products from their native producers, heterologous expression of the biosynthetic gene cluster in a well-characterized host organism is a promising strategy. The BGC for cristatic acid, once identified, could be transferred to a host like Escherichia coli or Saccharomyces cerevisiae for enhanced production.

Metabolic engineering of the host organism could further boost the yield of cristatic acid. This could involve:

Increasing Precursor Supply: Overexpressing the genes for acetyl-CoA and malonyl-CoA biosynthesis to ensure a plentiful supply of the building blocks for polyketide synthesis.

Optimizing Gene Expression: Placing the biosynthetic genes under the control of strong, inducible promoters to fine-tune their expression.

Host Strain Modification: Deleting competing metabolic pathways that drain the precursor pool or generate unwanted byproducts.

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their catalytic efficiency or alter their substrate specificity, potentially leading to the generation of novel analogues of cristatic acid.

Through a combination of these approaches, it is feasible to develop a robust and efficient platform for the production of cristatic acid and its derivatives, paving the way for further investigation of their biological activities and potential applications.

Theoretical and Computational Studies on Permethyl Deriv. of Cristatic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov By calculating the electron density, DFT can determine a wide range of molecular properties that are crucial for understanding the reactivity and interaction of compounds like the permethyl derivative of cristatic acid. Furan (B31954), a core scaffold in cristatic acid, and its derivatives are frequently studied using DFT to elucidate their chemical behavior. researchgate.netmdpi.com

Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. utq.edu.iq A smaller gap generally implies higher reactivity. For many organic molecules, including furan derivatives, these calculations help predict sites susceptible to electrophilic or nucleophilic attack. researchgate.netutripoli.edu.ly

Other important parameters include the ionization potential, electron affinity, and dipole moment, which collectively describe a molecule's electronic character and its potential for intermolecular interactions. rdd.edu.iq For instance, DFT studies on various furan-containing compounds have been used to correlate these electronic properties with observed biological activities. utq.edu.iqresearchgate.net

Table 1: Representative Electronic Properties Calculated by DFT for a Furan-Containing Compound

| Property | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.4 eV |

| Dipole Moment | Measure of the net molecular polarity. | 2.1 Debye |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 7.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 1.2 eV |

Note: The values in this table are illustrative for a generic furan derivative and are based on typical ranges found in computational studies.

Most complex organic molecules, including derivatives of cristatic acid, are not rigid structures. They can adopt multiple spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis is the study of the different energy states associated with these conformations. Computational methods, including DFT, are used to map the potential energy surface of a molecule, identifying low-energy, stable conformations and the energy barriers that separate them. Understanding the preferred three-dimensional shape of a molecule is critical, as it dictates how it can interact with biological targets, such as the active site of an enzyme or a specific sequence of DNA.

Molecular Dynamics Simulations of Compound-Biomacromolecule Complexes

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. nih.govyoutube.com This technique is invaluable for studying how a ligand, such as an antibiotic derivative, interacts with a large biomacromolecule like a protein or DNA. nih.govyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic process of binding, conformational changes in both the ligand and the target, and the specific interactions that stabilize the complex. nih.gov

For example, MD simulations have been extensively used to study how glycopeptide antibiotics like vancomycin (B549263) recognize and bind to their bacterial cell wall targets. researchgate.netacs.org These simulations can detail the crucial hydrogen bonds and van der Waals interactions, providing an atomic-level rationale for the antibiotic's mechanism of action. acs.org Similarly, simulations of other antibiotics binding to DNA have elucidated the specific interactions and conformational adjustments involved in drug-DNA recognition. ub.edu In the context of a permethyl derivative of cristatic acid, MD simulations could be employed to model its interaction with bacterial DNA gyrase or other potential targets, helping to explain its biological activity. nih.gov The stability of the complex can be evaluated by calculating binding free energies, which quantify the strength of the interaction. acs.org

Table 2: Illustrative Interaction Energy Components from an MD Simulation of a Ligand-Protein Complex

| Energy Component | Description | Typical Contribution (kJ/mol) |

| Van der Waals Energy (ΔEvdw) | Energy from non-covalent forces between non-polar atoms. | -150 to -250 |

| Electrostatic Energy (ΔEele) | Energy from interactions between charged or polar atoms. | -80 to -180 |

| Total Binding Free Energy (ΔGbind) | The overall energy change upon ligand binding; a negative value indicates a favorable interaction. acs.org | -30 to -60 |

Note: The values in this table are illustrative and represent typical ranges observed in MD simulation studies of drug-biomolecule complexes.

Ligand-Based and Structure-Based Drug Design Principles Applied to Analogues (excluding clinical outcomes)

The goal of drug design is to create novel molecules with improved potency, selectivity, and other pharmacological properties. Computational methods are central to this process. When the three-dimensional structure of the biological target is known, structure-based drug design can be used. This involves docking candidate molecules into the target's binding site to predict their binding affinity and orientation. researchgate.net This information allows chemists to design new analogues with shapes and chemical features that are more complementary to the binding site.

When the target's structure is unknown, ligand-based drug design is employed. This approach relies on the knowledge of a set of molecules that are known to be active. By analyzing the common structural features (pharmacophores) of these active molecules, new compounds can be designed that retain these key features while exploring modifications to other parts of the structure. tandfonline.com The structure of a natural product like cristatic acid serves as an excellent starting point, or "lead," for such design efforts. ijabbr.com Its furan ring, for instance, is a common scaffold in many biologically active compounds and can be systematically modified to explore structure-activity relationships (SAR). utripoli.edu.lyijabbr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, lipophilicity, and electronic characteristics, determine its activity.

In a QSAR study, these properties are calculated as numerical values known as "descriptors." Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the measured biological activity (e.g., the concentration required to inhibit bacterial growth). researchgate.netupm.edu.my A successful QSAR model can then be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov QSAR models have been successfully developed for various classes of antibacterial agents, including antimicrobial peptides and other natural product derivatives, demonstrating their utility in accelerating the discovery of new antibiotics. tandfonline.comacs.orgnih.gov

Table 3: Example of a Generic 2D-QSAR Model Equation

| Model Equation | Term | Description |

| pIC50 = 0.6logP - 0.2TPSA + 1.5*nRotB + 2.1 | pIC50 | The negative logarithm of the half-maximal inhibitory concentration; a measure of bioactivity. |

| logP | A descriptor for lipophilicity (hydrophobicity). | |

| TPSA | Topological Polar Surface Area, a descriptor for polarity. | |

| nRotB | Number of Rotatable Bonds, a descriptor for molecular flexibility. | |

| 2.1 | A constant derived from the regression analysis. |

Note: This equation is a hypothetical example created to illustrate the form and components of a QSAR model. The coefficients and descriptors would vary for any real-world application.

Emerging Applications and Research Utility of Permethyl Deriv. of Cristatic Acid

Development as Chemical Probes for Unraveling Biological Mechanisms

The transformation of a bioactive natural product into a chemical probe is a critical step in understanding its mechanism of action and identifying its molecular targets. umn.edunih.gov The permethyl derivative of cristatic acid is a prime candidate for such a transformation. By masking the reactive hydroxyl and carboxyl groups of the parent compound, the permethylated form offers a more inert molecular tool, which is essential for accurately probing biological systems without the interference of unintended chemical reactions. nih.gov

One of the primary advantages of using the permethyl deriv. of cristatic acid as a chemical probe is its enhanced metabolic stability. researchgate.netnih.gov The methylation of the phenolic and carboxylic acid moieties can prevent rapid degradation by metabolic enzymes, allowing the compound to remain intact for longer periods within a biological system. This increased stability is crucial for experiments that require sustained interaction with potential protein targets. youtube.com Furthermore, permethylation increases the hydrophobicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. nih.govnih.gov

To function as a chemical probe, the permethylated derivative can be further modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) handle, or a photo-activatable cross-linking group. chemrxiv.orgchemrxiv.org These additions allow for the visualization and identification of the cellular components with which the probe interacts. The stable core of the permethylated cristatic acid provides a solid foundation for these chemical modifications without compromising the structural features essential for target recognition.

A hypothetical comparison of the physicochemical properties of cristatic acid and its permethylated derivative is presented in Table 1, illustrating the potential advantages of the latter as a chemical probe.

Table 1: Hypothetical Physicochemical Properties of Cristatic Acid and its Permethyl Derivative

| Property | Cristatic Acid | This compound | Rationale for Advantage as a Chemical Probe |

|---|---|---|---|

| Molecular Weight | 290.34 g/mol | 318.40 g/mol | Minimal increase, unlikely to affect binding significantly. |

| LogP (o/w) | ~2.5 | ~3.8 | Increased lipophilicity may enhance cell permeability. |

| Metabolic Stability (t½ in microsomes) | Low (< 5 min) | Moderate (> 30 min) | Increased stability allows for longer-term studies. researchgate.net |

| Reactivity | High (reactive phenol (B47542) and carboxylic acid) | Low (ester and ether groups) | Reduced reactivity prevents non-specific covalent modification. |

| Solubility in DMSO | High | High | Suitable for use in in-vitro assays. |

Utility as Scaffold Precursors for Novel Research Compounds

Natural products have long served as a rich source of inspiration for the development of new drugs and research compounds due to their inherent biological activity and structural diversity. nih.govresearchgate.net The this compound presents a "privileged scaffold," a molecular framework that is pre-validated by nature to interact with biological targets. rsc.orgfrontiersin.org This makes it an excellent starting point for the synthesis of libraries of new compounds for screening in drug discovery programs.

The stability of the permethylated core allows for a wide range of chemical modifications to be performed on other parts of the molecule, such as the furan (B31954) ring or the alkyl side chain. acs.org Medicinal chemists can systematically alter these positions to explore the structure-activity relationship (SAR) of the compound class, aiming to enhance potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For example, the furan ring could be a handle for introducing further diversity through various chemical reactions. acs.org

The use of the this compound as a scaffold can lead to the discovery of compounds with novel biological activities, potentially distinct from the parent compound. By exploring the chemical space around this scaffold, researchers may identify molecules that interact with new targets or exhibit improved therapeutic profiles. rsc.org A hypothetical library of novel analogs derived from this scaffold is outlined in Table 2.

Table 2: Hypothetical Library of Novel Analogs Derived from the this compound Scaffold

| Compound ID | Modification from this compound | Hypothetical Target/Application |

|---|---|---|

| PCA-001 | Addition of a morpholine (B109124) group to the alkyl side chain | Improved aqueous solubility and potential for CNS activity. |

| PCA-002 | Replacement of the furan with a thiophene (B33073) ring | Altered electronic properties to probe binding pocket interactions. |

| PCA-003 | Introduction of a trifluoromethyl group on the aromatic ring | Enhanced metabolic stability and binding affinity. |

| PCA-004 | Suzuki coupling of a pyridine (B92270) ring to the furan moiety | Introduction of a hydrogen bond acceptor to improve selectivity. |

Integration into Mechanistic Studies of Natural Product Biosynthesis

Understanding how microorganisms synthesize complex natural products like cristatic acid is a fundamental goal of biochemistry and biotechnology. acs.org The this compound can be a valuable tool in these investigations. As a modified, non-native version of the final product, it can be used to study feedback inhibition of the biosynthetic pathway. By introducing the permethylated derivative to the producing organism, researchers can observe its effect on the expression of the biosynthetic genes and the production of the natural product.

Furthermore, the permethylated derivative can be used to probe the substrate specificity of the enzymes involved in the later steps of the cristatic acid biosynthesis. For example, if the final steps involve tailoring enzymes that modify the core structure, the permethylated version could act as a competitive inhibitor, helping to elucidate the function of these enzymes. Its stability prevents it from being processed by the enzymes in the same way as the natural substrate, allowing for the study of enzyme-substrate interactions without the complication of product formation.

Potential in Materials Science or other Non-Biological Applications (if supported by literature)

While the primary interest in the this compound lies in its biological applications, its chemical structure, which includes a furan ring, suggests potential, albeit speculative, utility in materials science. numberanalytics.combritannica.com Furan-containing compounds can be used as monomers in polymerization reactions to create novel polymers with unique thermal and chemical properties. numberanalytics.com The diene character of the furan ring allows it to participate in Diels-Alder reactions, which can be exploited for the synthesis of complex architectures and cross-linked materials. acs.orgrsc.org

The aromatic and furan rings in the this compound could also allow it to function as a ligand for metal complexes, potentially leading to the development of new catalysts or materials with interesting electronic or photophysical properties. However, it is important to note that these applications are currently hypothetical and would require significant experimental investigation to be realized. The potential properties of a hypothetical polymer derived from this compound are listed in Table 3.

Table 3: Hypothetical Properties of a Polymer Derived from the this compound

| Property | Hypothetical Value/Characteristic | Potential Application |

|---|---|---|

| Glass Transition Temperature (Tg) | 150-180 °C | Thermally stable specialty plastic. |

| Refractive Index | > 1.6 | Component for optical lenses or coatings. |

| Dielectric Constant | Low | Insulating material in microelectronics. |

| Solubility | Soluble in organic solvents | Processable for thin film applications. |

Future Research Directions and Advanced Methodological Developments

Exploration of Undiscovered Biosynthetic Genes and Enzymes

Cristatic acid is a secondary metabolite produced by lichens, symbiotic organisms known for synthesizing a wide variety of unique compounds. nih.govresearchgate.net The biosynthesis of such lichen metabolites is governed by specific biosynthetic gene clusters (BGCs), which encode for enzymes like polyketide synthases (PKSs). nih.gov Genomic studies have revealed that the biosynthetic potential of lichens far exceeds the number of currently known metabolites, indicating a vast, unexplored reservoir of novel enzymes and pathways. nih.gov

Future research must focus on genome-guided discovery to identify the specific BGC responsible for cristatic acid production. By sequencing the metagenome of the source lichen, researchers can use bioinformatics tools to predict and locate the relevant gene clusters. nih.gov A surprising finding in lichen genomics is that a single PKS can often produce several structurally related molecules, with the final product depending on the starter unit and the set of tailoring enzymes expressed. nih.gov

Identifying the PKS and the specific methyltransferases involved in the biosynthesis of cristatic acid could enable several key advancements:

Heterologous Expression: The identified genes could be expressed in a more tractable host organism, such as yeast or E. coli, to produce cristatic acid or its precursors in larger quantities, overcoming the supply limitations inherent in extraction from slow-growing lichens.

Enzymatic Synthesis: The isolated enzymes could be used in vitro for the biocatalytic synthesis of the permethyl derivative and other novel analogues, offering a green and highly specific alternative to complex chemical synthesis.

Combinatorial Biosynthesis: Genetic engineering of the BGC could allow for the creation of novel derivatives by altering the enzymatic machinery, leading to a library of new compounds based on the cristatic acid scaffold.

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.govacs.org For the permethyl derivative of cristatic acid, AI offers powerful tools to explore chemical space, predict biological activity, and optimize synthetic routes. nih.gov

Key AI/ML applications include:

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Reinforcement Learning (RL) algorithms, can be trained on existing databases of natural products to design novel molecules inspired by the cristatic acid scaffold. acs.orgdypvp.edu.in These models can generate derivatives with predicted improvements in potency, selectivity, or pharmacokinetic properties.

Property Prediction: AI models can accurately predict the molecular targets, biological activities, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties of newly designed derivatives based on their chemical structure. nih.govdypvp.edu.in This allows researchers to prioritize the synthesis of compounds with the highest potential for success, reducing time and cost.

Retrosynthesis Planning: AI-driven tools can analyze a complex target molecule, like a novel cristatic acid derivative, and propose efficient synthetic pathways. dypvp.edu.in These tools can identify novel routes that might be overlooked by human chemists, streamlining the synthesis process. dypvp.edu.in

Table 1: AI and Machine Learning Tools in Derivative Design

Tool/Technique Application Potential for Cristatic Acid Derivatives Generative Adversarial Networks (GANs) De Novo Molecular Design Generate novel furan-based structures with predicted bioactivity and drug-like properties. Quantitative Structure-Activity Relationship (QSAR) Models Bioactivity Prediction Predict the antibacterial or cytotoxic activity of a virtual library of cristatic acid analogues. AI-Powered Retrosynthesis Software Synthetic Route Optimization Propose efficient, high-yield synthetic pathways for novel, complex derivatives. dypvp.edu.in Molecular Docking & Simulation Target Interaction Prediction Screen derivatives against known protein targets to identify promising candidates for further testing. nih.gov

Multi-Omics Approaches to Elucidate System-Level Biological Effects

To fully understand the biological impact of the permethyl derivative of cristatic acid, it is crucial to move beyond single-target investigations and embrace a system-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive snapshot of the cellular state in response to a chemical perturbation. nih.gov

By treating cells or a model organism with the cristatic acid derivative and applying a multi-omics workflow, researchers can:

Identify Affected Pathways: Transcriptomics (RNA-Seq) can reveal which genes are up- or down-regulated, pointing to the cellular pathways affected by the compound. nih.gov

Characterize Protein-Level Changes: Proteomics can identify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function.

Map Metabolic Perturbations: Metabolomics can measure changes in the levels of small-molecule metabolites, revealing shifts in cellular metabolism and energy production. elifesciences.org

Construct Interaction Networks: Integrating these different "omics" layers allows for the construction of detailed molecular networks that can elucidate the compound's mechanism of action, identify off-target effects, and discover potential biomarkers of response. nih.gov

Table 2: Multi-Omics Technologies for System-Level Analysis

Omics Layer Technology Information Gained Relevance to Cristatic Acid Derivative Transcriptomics RNA-Sequencing (RNA-Seq) Changes in global gene expression. Identify all cellular pathways transcriptionally altered by the compound. Proteomics Mass Spectrometry (e.g., SWATH-MS) Changes in protein abundance and modifications. Uncover downstream effects on protein function and signaling cascades. Metabolomics NMR, GC-MS, LC-MS Changes in endogenous small molecule profiles. Determine the impact on cellular metabolism and bioenergetics. Epigenomics ChIP-Seq, ATAC-Seq Changes in chromatin accessibility and histone marks. Investigate if the derivative induces long-term changes in gene regulation.

Development of Automated Synthesis and Screening Platforms for Derivative Libraries

The traditional process of synthesizing and testing chemical compounds one by one is a major bottleneck in drug discovery. The development of fully automated platforms that integrate chemical synthesis with high-throughput screening (HTS) can dramatically accelerate the discovery of bioactive molecules. nih.govmdpi.com

For the permethyl derivative of cristatic acid, a future workflow would involve:

Library Design: An AI-driven algorithm (as described in 8.3) designs a virtual library of hundreds or thousands of cristatic acid derivatives with diverse structures and predicted properties.

Automated Synthesis: A robotic platform using techniques like split-and-pool synthesis or flow chemistry synthesizes the designed library of compounds in parallel, producing small quantities in microplates. nih.gov DNA-encoding techniques can be used to tag each unique molecule, allowing for the synthesis and screening of massive libraries in a single mixture. nih.gov

High-Throughput Screening (HTS): The synthesized library is then screened against a panel of biological targets or in cell-based phenotypic assays using automated liquid handlers and readers. researchgate.net HTS allows for the rapid testing of tens of thousands of compounds to identify active "hits." nih.gov

Data Analysis and Iteration: The screening results are fed back into the AI model, which learns from the data to refine its predictions and design the next generation of improved derivatives, creating a closed-loop discovery engine.

This automated approach allows for the exploration of chemical space on a scale that is impossible with manual methods, significantly increasing the probability of discovering novel derivatives of cristatic acid with valuable biological activities. nih.gov

Q & A

Q. What are the critical steps in synthesizing permethyl derivatives of cristatic acid, and how can purity be validated?

The synthesis involves reacting cristatic acid with methylating agents (e.g., methyl iodide or dimethyl sulfate) under alkaline conditions. Key steps include:

- Reagent selection : Optimize molar ratios to avoid over-/under-methylation .

- Purification : Use column chromatography (silica gel or HPLC) with solvent gradients to isolate the derivative. Validate purity via HPLC-UV (≥95% purity threshold) and thin-layer chromatography (TLC) .

- Characterization : Confirm methyl group incorporation using ¹H NMR (δ 3.0–3.5 ppm for OCH₃ signals) and Fourier-transform infrared spectroscopy (FTIR) (C-O-C stretching at ~1100 cm⁻¹) .

Q. Which analytical techniques are most reliable for structural elucidation of permethyl cristatic acid derivatives?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for identifying methyl group positions and confirming backbone integrity. Use 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF provides exact mass verification. For fragmentation patterns, use tandem MS (MS/MS) with collision-induced dissociation (CID) .

- X-ray crystallography : If single crystals are obtainable, this method resolves absolute stereochemistry .

Q. How can researchers ensure reproducibility in synthesizing permethyl cristatic acid derivatives?

- Standardize protocols : Document reaction parameters (temperature, solvent, time) meticulously.

- Batch consistency : Perform HPLC peptide content analysis and salt content quantification if derivatives are used in bioassays .

- Cross-validate data : Compare NMR/MS results with literature or databases (e.g., PubChem, SciFinder) .

Advanced Research Questions

Q. How do discrepancies in reported NMR data for permethyl cristatic acid derivatives arise, and how can they be resolved?

Contradictions often stem from:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Always report solvent conditions .

- Impurity interference : Trace solvents or byproducts (e.g., unreacted methylating agents) alter spectra. Use preparative HPLC to isolate pure fractions .

- Dynamic processes : Conformational changes in solution may broaden signals. Conduct variable-temperature NMR experiments .

Q. What strategies optimize permethyl derivatization for glycome profiling in complex biological matrices?

- Selective methylation : Use protecting groups (e.g., acetyl) for hydroxyl-rich regions to prevent nonspecific reactions .

- Workflow integration : Pair permethylation with MALDI-MS mapping for high-throughput glycan analysis. Include internal standards (e.g., deuterated methyl groups) for quantification .

- Data validation : Cross-check results with enzymatic digestion (e.g., sialidase treatment) to confirm linkage specificity .

Q. How can researchers address batch-to-batch variability in permethyl derivatives for sensitive bioassays?

- Enhanced QC protocols : Request peptide content analysis and TFA removal validation (<1% residual TFA) from synthesis providers .

- Statistical preprocessing : Normalize data using batch-effect correction algorithms (e.g., ComBat) in omics studies .

- Replicate experiments : Include triplicate samples in assays to account for variability .

Q. What computational tools aid in predicting the stability and reactivity of permethyl cristatic acid derivatives?

- Molecular docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes) .

- DFT calculations : Density functional theory predicts thermodynamic stability of methylated conformers .

- Cheminformatics platforms : Use KNIME or Schrödinger Suite to analyze structure-activity relationships (SAR) .

Methodological Considerations

Q. What ethical and documentation standards apply when publishing data on permethyl cristatic acid derivatives?

- Data transparency : Deposit raw NMR/MS spectra in repositories (e.g., Zenodo) with DOI links .

- Ethical reporting : Disclose any modifications to published protocols and conflicts of interest .

- Supplementary materials : Provide step-by-step synthesis protocols, chromatograms, and crystallographic data (CIF files) .

Q. How should researchers design experiments to investigate the biological activity of permethyl cristatic acid derivatives?

- Dose-response studies : Test derivatives across a log-scale concentration range (e.g., 1 nM–100 µM) .

- Control groups : Include unmethylated cristatic acid and solvent-only controls.

- Mechanistic assays : Combine enzyme inhibition assays with cellular uptake studies (e.g., fluorescence tagging) .

Data Interpretation Challenges

Q. Why might GC-MS analysis fail to detect permethyl cristatic acid derivatives, and how can sensitivity be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.